![molecular formula C21H19N5O B5661643 2-phenyl-N-[2-(pyridin-3-ylamino)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5661643.png)
2-phenyl-N-[2-(pyridin-3-ylamino)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives often involves multiple steps, including the construction of the imidazo[1,2-a]pyridine ring, introduction of the phenyl group, and attachment of the pyridin-3-ylaminoethyl side chain. Techniques such as the Suzuki reaction, ring closure reactions, and amidation are commonly employed in the synthesis of these compounds. For instance, compounds related to the specified chemical have been synthesized using ring closure reactions and subsequent functional group modifications (Qin et al., 2019).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives, including 2-phenyl-N-[2-(pyridin-3-ylamino)ethyl]imidazo[1,2-a]pyridine-6-carboxamide, is characterized by the presence of multiple aromatic rings, which contribute to the compound's chemical stability and reactivity. The imidazo[1,2-a]pyridine core often exhibits planarity, which can affect its interaction with biological targets. Crystallographic studies, such as those performed by Qin et al. (2019), provide detailed insights into the conformation and electronic structure of these compounds, highlighting their potential for diverse chemical interactions.
Chemical Reactions and Properties
Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, leveraging the reactivity of the imidazo[1,2-a]pyridine core and the functional groups attached to it. They can undergo nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions, among others. The presence of the carboxamide group in 2-phenyl-N-[2-(pyridin-3-ylamino)ethyl]imidazo[1,2-a]pyridine-6-carboxamide adds to its reactivity, enabling further chemical modifications and the formation of new compounds.
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The aromatic nature of these compounds typically results in relatively low solubility in water, but they may be soluble in organic solvents. The precise physical properties would depend on the specific substituents and their arrangement on the imidazo[1,2-a]pyridine core.
Chemical Properties Analysis
The chemical properties of 2-phenyl-N-[2-(pyridin-3-ylamino)ethyl]imidazo[1,2-a]pyridine-6-carboxamide are shaped by its molecular structure. The electron-donating and withdrawing effects of the substituents influence its acidity, basicity, and reactivity towards various reagents. The compound's interaction with metals, acids, bases, and other organic molecules can lead to a wide range of chemical transformations, making it a versatile intermediate in synthetic chemistry.
For more in-depth studies and experimental details on the synthesis, molecular structure, chemical reactions, and properties of imidazo[1,2-a]pyridine derivatives, the referenced papers offer a wealth of information (Qin et al., 2019).
properties
IUPAC Name |
2-phenyl-N-[2-(pyridin-3-ylamino)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(24-12-11-23-18-7-4-10-22-13-18)17-8-9-20-25-19(15-26(20)14-17)16-5-2-1-3-6-16/h1-10,13-15,23H,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVCAGATFWKMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NCCNC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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